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Compound of Interest

Compound Name: 8-Methylquinoline

Cat. No.: B175542

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic analysis of 8-
methylquinoline (Ci0H9N), a heterocyclic aromatic compound.[1][2][3] The methodologies and
data presented herein are essential for the structural elucidation, purity assessment, and
quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 8-methylquinoline obtained
through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 8-
methylquinoline. The data below were obtained in deuterated chloroform (CDCIs).[4][5][6]

Table 1: *H NMR Spectroscopic Data for 8-Methylquinoline[4][5]
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Proton Assignment Chemical Shift (8) ppm Coupling Constants (J) Hz
H-2 8.949 dd,J=4.2,17

H-4 8.120 dd,J=8.3,1.7

H-5 7.653 d,J=8.1

H-6 7.560 d,J=7.1

H-3 7.432 dd,J=8.3,4.2

H-7 7.386 t, J = 7.6 (approx.)

-CHs 2.826 S

Note: Assignments are based on typical quinoline chemical shifts and coupling patterns. 'd’
denotes a doublet, 'dd" a doublet of doublets, 't a triplet, and 's' a singlet.

Table 2: 13C NMR Spectroscopic Data for 8-Methylquinoline

Carbon Assignment Chemical Shift (6) ppm
C-2 149.3
C-3 121.0
C-4 136.2
C-4a 128.5
C-5 126.3
C-6 130.0
C-7 125.8
C-8 133.2
C-8a 146.9
-CHs 17.8
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Note: Data sourced from literature values. Assignments may vary slightly depending on the

specific reference.

Mass Spectrometry (MS)

Mass spectrometry of 8-methylquinoline is typically performed using Electron lonization (EI).

The analysis provides information on the molecular weight and fragmentation pattern of the

molecule. The molecular weight of 8-methylquinoline is 143.19 g/mol .[2][7][8]

Table 3: Key Mass Spectrometry Data (El) for 8-Methylquinoline[7][9]

m/z Relative Intensity (%) Proposed Fragment
143 100.0 [M]* (Molecular lon)

142 43.2-44.4 [M-H]*

144 111 [M+1]* (Isotopic Peak)
129 26.9 [M-CHz]* or [M-N]*

115 14.3-15.3 [M-H-HCN]* or [M-C2Hs]*

Infrared (IR) Spectroscopy

The IR spectrum of 8-methylquinoline reveals characteristic absorption bands corresponding

to the vibrations of its functional groups.

Table 4: Principal IR Absorption Bands for 8-Methylquinoline

Wavenumber (cm~?)

Vibration Type

Functional Group

3050-3000 C-H Stretch Aromatic

2950-2850 C-H Stretch Methyl (-CHs)

1600-1450 C=C and C=N Stretch Aromatic/Heterocyclic Ring
1450-1375 C-H Bend Methyl (-CHs)

850-750 C-H Bend (out-of-plane) Substituted Benzene Ring
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Note: These are characteristic ranges. The NIST Chemistry WebBook provides reference
spectra for 8-methylquinoline.[1][3]

Experimental Protocols

The following protocols provide a generalized methodology for the spectroscopic analysis of 8-
methylquinoline.

NMR Sample Preparation and Acquisition

This protocol is applicable for both *H and 3C NMR spectroscopy.
o Sample Preparation: Accurately weigh approximately 25 mg of 8-methylquinoline.[4][5]

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs3) in a
clean, dry NMR tube.[4][5][6]

o Ensure the sample is fully dissolved; vortex the tube gently if necessary.
e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. For high-quality spectra, this is a
critical step.[10]

o Data Acquisition:

o Acquire a standard *H NMR spectrum. A sufficient number of scans (typically 8 to 16)
should be used to achieve a good signal-to-noise ratio.

o For 3C NMR, a greater number of scans is required due to the low natural abundance of
the 13C isotope.[10] A proton-decoupled experiment is standard.

o Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase
correction, and baseline correction.
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o Calibrate the spectrum by referencing the residual solvent peak (e.g., CDCls at 7.26 ppm
for tH and 77.0 ppm for 13C).[11]

Mass Spectrometry Protocol (GC-MS)

o Sample Preparation: Prepare a dilute solution of 8-methylquinoline in a volatile organic
solvent such as dichloromethane or methanol. A concentration of approximately 100 pg/mL is
a suitable starting point.

e Instrumentation (GC-MS):
o Set the gas chromatograph (GC) inlet temperature to approximately 250°C.
o Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

o Program the oven temperature with a gradient to ensure good separation (e.g., start at
50°C, hold for 1 minute, then ramp to 280°C at 10°C/min).

o Set the mass spectrometer (MS) to Electron lonization (ElI) mode with a standard energy
of 70 eV.

o Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.
o Data Acquisition:

o Inject a small volume (typically 1 uL) of the sample solution into the GC.

o Acquire mass spectra across a relevant m/z range (e.g., 40-400 amu).

o The resulting total ion chromatogram (TIC) will show a peak at the retention time of 8-
methylquinoline. The mass spectrum corresponding to this peak can then be analyzed.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like 8-
methylquinoline.
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o Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the
sample is free from particulate matter.

 Instrumentation (ATR-FTIR):

o Before analysis, record a background spectrum of the clean, empty ATR crystal. This is
crucial to subtract any atmospheric (COz, H20) or instrumental interference.[12]

» Data Acquisition:

o Place a single drop of 8-methylquinoline directly onto the ATR crystal, ensuring it

completely covers the crystal surface.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final
spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm~1.

o After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol
or acetone) and a soft, non-abrasive wipe.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive analysis of a chemical entity like 8-methylquinoline
involves several key stages, from sample handling to final structural confirmation. This process
ensures data integrity and accurate interpretation.
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-> Fourier Transform -> Peak Integration -> Fourier Transform
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4. Interpretation & Confirmation
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& Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 8-methylquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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